molecular formula C10H16SSi B8001358 1-(Trimethylsilyl)-2-thioanisole

1-(Trimethylsilyl)-2-thioanisole

Cat. No.: B8001358
M. Wt: 196.39 g/mol
InChI Key: GJTVXXPODYCISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)-2-thioanisole is a chemical reagent For Research Use Only, not intended for diagnostic or therapeutic applications. This compound is of significant interest in advanced organic synthesis, particularly as a synthetic precursor or intermediate. Based on related chemistry, this molecule is expected to be valuable in the preparation of complex, C-stereogenic heteroditopic ligands that contain both phosphorus and sulfur donor atoms . Such ligands are crucial in the development of coordination complexes, including those with Au(I), for catalytic and materials science applications . The structural framework of this reagent, which combines a trimethylsilyl group with a thioanisole (methyl phenyl sulfide) moiety, suggests its potential utility in reactions where the silyl group acts as a protecting agent or a reactive handle for further functionalization . Thioanisole derivatives are known to be deprotonated by strong bases, such as alkyllithium reagents, to generate nucleophilic species that can be alkylated to construct more elaborate molecular architectures . Researchers value this compound for exploring new synthetic methodologies and constructing molecules with precise stereochemistry. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(2-methylsulfanylphenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-11-9-7-5-6-8-10(9)12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTVXXPODYCISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Trimethylsilyl 2 Thioanisole Systems

Fission and Cleavage Reactions of Silicon-Sulfur Bonds

The silicon-sulfur (Si-S) bond is a key functional linkage, and its cleavage is a critical step in many synthetic transformations. In the context of 1-(trimethylsilyl)-2-thioanisole and related silyl-thioallene systems, the cleavage of the carbon-sulfur (C-S) or carbon-silicon (C-Si) bond can be selectively controlled by the choice of alkyl-lithium reagents. psu.edursc.org For instance, the reaction of 3-methyl-1-phenylthio-1-trimethylsilylbuta-1,2-diene with different alkyl-lithium reagents can lead to either C-Si or C-S bond cleavage, bypassing Michael addition or metallation pathways. psu.edursc.org This controlled cleavage allows for the generation of specific reactive intermediates, such as α-silyl-α-lithioallenes, which can then be selectively alkylated. psu.edursc.org

The cleavage of C-S bonds in quinolyl-substituted thiophenes has also been investigated. Thermal reactions of these compounds with iron carbonyls result in the formation of thiolate-bridged diiron complexes through the oxidative addition of the C-S bond. researchgate.net Furthermore, an unusual cleavage of the non-ylidic C-S bond in diarylsulfonium ylides can be catalyzed by palladium(II) complexes under mild conditions, facilitating a sulfur-to-silicon group transfer. rsc.org

Reactivity Modulation by the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a bulky and chemically inert functional group that significantly influences the reactivity and stability of molecules to which it is attached. wikipedia.org Its presence can direct the regio- and stereochemical outcomes of reactions and stabilize otherwise reactive species.

Regio- and Stereochemical Control in Alkyne Functionalization

The functionalization of alkynes is a powerful tool in organic synthesis for creating stereochemically defined alkenes. researchgate.netrsc.org The trimethylsilyl group plays a crucial role in directing the regioselectivity of these reactions. nih.gov For example, in the [2+2+2] cyclization of 1-aryl-2-(trimethylsilyl)acetylenes with alkynyl nitriles, the TMS group directs the regioselectivity to place itself at the 3-position of the newly formed pyridine (B92270) ring. nih.gov Similarly, in the Ni-catalyzed [4+2] cycloaddition of internal alkynes with azetidin-3-ones, (trimethylsilyl)acetylene derivatives exhibit reversed regioselectivity compared to their tert-butyl and trimethylstannyl counterparts. nih.gov

The development of methods for the regio- and stereoselective functionalization of alkynes is an active area of research. nih.govnih.gov Dual catalytic systems, such as those combining palladium and photocatalysis, have been employed to achieve precise control over the hydroarylation of unsymmetrical dialkyl alkynes, allowing access to either the E- or Z-isomer of trisubstituted alkenes. rsc.org

Influence on Compound Stability and Transformation Pathways

The trimethylsilyl group is known to enhance the thermal stability of certain compounds. nih.gov A notable example is 1,4-bis(trimethylsilyl)buta-1,3-diyne, which is significantly more stable than its parent compound, buta-1,3-diyne. nih.gov This stabilizing effect allows for its use as a safe and effective substitute in reactions such as [2+2+2] cycloadditions. nih.gov

The TMS group can also influence transformation pathways by acting as a protecting group or by facilitating specific reaction sequences. wikipedia.org For instance, o-silylaryl triflates are widely used as aryne precursors, where the fluoride-induced removal of the TMS group triggers the formation of the highly reactive aryne intermediate. sci-hub.seresearchgate.netacs.org

Electrophilic and Nucleophilic Transformations

This compound and related systems participate in a variety of electrophilic and nucleophilic reactions, leading to the formation of diverse heterocyclic structures and other functionalized molecules.

Electrophilic Cyclization Reactions for Heterocycle Formation

Electrophilic cyclization is a powerful strategy for the synthesis of heterocyclic compounds. researchgate.netnih.gov In the case of 2-chalcogenealkynylanisoles, electrophilic cyclization with sources such as I₂, ICl, Br₂, and PhSeBr provides an efficient route to 3-substituted-2-chalcogen-benzo[b]furans. acs.org The reaction pathway is sensitive to the nature of the substituents on the aromatic ring and the chalcogen atom. acs.org

Similarly, electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes can yield dibenz[b,f]oxepines. rsc.org This cyclization competes with the 1,2-addition of the electrophile across the alkyne. rsc.org Furthermore, a metal-free, regioselective electrophilic thiocyanation/cyclization of alkynylbenzoates, catalyzed by Me₃SiCl, has been developed to synthesize 4-thiocyanatoisocourmarins. researchgate.net

Detailed Mechanistic Studies of Formal Thioboration Reactions

Formal thioboration reactions of alkynes represent a novel class of transformations where reagents like B-chlorocatecholborane (ClBcat) act as alkynophilic Lewis acids to induce electrophilic cyclization. nih.gov Mechanistic studies of the catalyst-free formal thioboration of 2-alkynylthioanisole derivatives have provided significant insights into the reaction pathway. nih.gov

The use of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), an activating agent that can mediate cyclization but not dealkylation, led to the isolation of a post-cyclization zwitterionic intermediate. nih.gov This finding supports the proposed mechanism where ClBcat plays a dual role: first activating the alkyne and then providing a chloride for the post-rate-determining demethylation of the resulting zwitterionic intermediate. nih.gov

Table 1: Kinetic Data for the Formal Thioboration of 2-Alkynylthioanisole with ClBcat

ParameterValue
Reaction Order (Global)2
Reaction Order (Substrate)1
Reaction Order (ClBcat)1
ΔG‡ (90 °C)27.1 ± 0.1 kcal mol⁻¹
ΔH‡13.8 ± 1.0 kcal mol⁻¹
ΔS‡-37 ± 3 cal mol⁻¹ K⁻¹
Hammett ρ+-1.7

Data sourced from mechanistic studies of formal thioboration reactions. nih.gov

Radical and Photocatalytic Processes

The thioether functionality in this compound opens avenues for radical and photocatalytic reactions, enabling the formation of carbon-centered radicals and subsequent bond constructions.

Photocatalysis has emerged as a powerful and sustainable strategy for generating radicals under mild conditions. researchgate.net In the context of thioether derivatives, visible-light photoredox catalysis can be employed to initiate various transformations. For instance, the photocatalytic thiocyanation of indole (B1671886) and imidazoheterocycle derivatives has been achieved using organic dyes like Rose Bengal and Eosin Y as photocatalysts. beilstein-journals.org The proposed mechanism often involves the reductive quenching of the excited photocatalyst by a thiolate or thiocyanate (B1210189) anion, generating a thiyl radical and the radical anion of the photocatalyst. beilstein-journals.org This thiyl radical can then add to an unsaturated system, leading to the formation of a carbon-centered radical intermediate. beilstein-journals.org Subsequent oxidation and deprotonation steps yield the final product, with aerobic oxygen often serving to regenerate the photocatalyst. beilstein-journals.org

Thiyl radicals (RS•) are versatile intermediates in organic synthesis, particularly for the formation of thioethers. nih.gov These sulfur-centered radicals can be generated through the homolytic cleavage of the S-H bond in thiols, often initiated by a carbon-centered radical from an initiator like azobisisobutyronitrile (AIBN). nih.gov The resulting thiyl radical can then participate in radical chain processes, such as the hydrothiolation of alkenes and alkynes, to form thioethers. nih.gov

The reaction of hydroxyl radicals (HO•) with thioethers, such as the methionine side chain, proceeds via a one-electron oxidation at the sulfur atom. nih.gov This initial step can lead to the formation of various transient species and ultimately to the generation of α-(alkylthio)alkyl radicals through deprotonation. nih.gov While direct synthesis of thioethers via radical mechanisms involving this compound is not explicitly detailed in the provided context, the fundamental principles of thiyl radical generation and reactivity are well-established for thioether systems. nih.govnih.gov

Organometallic Reactivity and Thiolate Departure

The presence of both a trimethylsilyl group and a thioether moiety in this compound suggests a rich organometallic chemistry. While specific studies on the organometallic reactivity of this exact compound are not detailed in the provided search results, the reactivity of related silylated and thioether-containing compounds provides valuable insights.

Organosilicon compounds, such as 2-(trimethylsilyl)thiazole, have been effectively used as organometallic reagents in stereoselective synthesis. iupac.org These reagents can undergo carbodesilylation reactions with various electrophiles, demonstrating their utility as masked carbanion equivalents. iupac.org Similarly, the thioether group can coordinate to metal centers, and the C-S bond can be cleaved under certain conditions, leading to the departure of a thiolate. The synthesis of thioethers can be achieved through methods like the Williamson ether synthesis, which utilizes a thiolate ion as a nucleophile. readchemistry.com This highlights the potential for the sulfur atom in this compound to act as a nucleophile or to be involved in metal-catalyzed cross-coupling reactions.

Advanced Synthetic Applications and Utility of Silylated Thioanisoles in Complex Molecule Synthesis

Building Blocks for Polyfunctional Organic Architectures

The inherent reactivity of 1-(Trimethylsilyl)-2-thioanisole makes it an invaluable precursor for the synthesis of a wide array of polyfunctional organic molecules. The interplay between the trimethylsilyl (B98337) group and the thioether moiety provides a platform for selective transformations, leading to the construction of intricate aromatic and heterocyclic systems, as well as polyfunctional ketones and aldehydes.

Precursors for Substituted Aromatic and Heterocyclic Scaffolds

This compound serves as a key starting material for the generation of substituted aromatic and heterocyclic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The trimethylsilyl group can act as a regiochemical handle, directing subsequent electrophilic aromatic substitution reactions to specific positions on the aromatic ring. This controlled functionalization is crucial for the synthesis of highly substituted aromatic compounds with defined substitution patterns.

Furthermore, the thioanisole (B89551) moiety can be manipulated to facilitate the formation of heterocyclic rings. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can alter the electronic properties of the ring and provide a leaving group for subsequent cyclization reactions. This strategy has been employed in the synthesis of various sulfur-containing heterocycles. The development of novel synthetic methodologies continues to expand the utility of silylated thioanisoles in constructing diverse heterocyclic scaffolds. nih.govmdpi.comrsc.org For example, one-pot multicomponent reactions catalyzed by nanoparticles have proven effective for creating thiazole (B1198619) derivatives. nih.govresearchgate.net

Synthons for Polyfunctional Ketones and Aldehydes via Silylated Cyanohydrins

A significant application of silylated thioanisoles lies in their conversion to polyfunctional ketones and aldehydes through the formation of silylated cyanohydrins. The reaction of an aldehyde or ketone with trimethylsilyl cyanide (TMSCN) yields a silylated cyanohydrin, a versatile intermediate in organic synthesis. orgsyn.orgorganic-chemistry.orgrsc.orggoogle.com This process, known as cyanosilylation, can be catalyzed by various reagents to afford the desired products in high yields. organic-chemistry.orgrsc.org

The resulting cyanohydrin trimethylsilyl ethers are stable compounds that can be readily converted to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. orgsyn.orgnih.gov The choice of reaction conditions and catalysts allows for chemoselective 1,2-addition of TMSCN to carbonyl compounds, providing a reliable method for introducing a cyano group and a protected hydroxyl group in a single step. rsc.orgnih.gov This transformation is particularly valuable for the synthesis of complex molecules where the introduction of a carbonyl group or a related functionality is required at a specific position.

Applications in Macromolecular and Conjugated Material Science

The utility of this compound and related silylated thioanisoles extends beyond the synthesis of discrete small molecules into the realm of macromolecular and materials chemistry. These compounds serve as valuable monomers and precursors for the construction of functional polymers with tailored properties.

Construction of Oligo(arylene-ethynylene) Molecular Wires and Conjugated Systems

Oligo(arylene-ethynylene)s (OAEs) are a class of conjugated materials that have garnered significant interest due to their potential applications in molecular electronics, sensing, and optoelectronics. The Sonogashira cross-coupling reaction is a key method for the synthesis of these materials, and silylated aromatic compounds can play a crucial role in this process. While direct use of this compound in OAE synthesis is not extensively documented in the provided results, the principles of using silylated precursors are relevant. For instance, related silylated thiophene (B33073) derivatives are used in the synthesis of thiophene-fused siloles through rhodium-catalyzed reactions. mdpi.com The trimethylsilyl group can act as a placeholder for a terminal alkyne, which can then be deprotected and coupled with an aryl halide to extend the conjugated system. This iterative approach allows for the precise construction of OAEs with controlled length and composition. The presence of the thioether functionality can further modulate the electronic properties of the resulting molecular wires. researchgate.net

Synthesis of Silane-Based Poly(thioether)s for Specialized Applications

Silane-based poly(thioether)s represent a class of polymers with unique properties and potential applications in areas such as ion detection and cell imaging. nih.gov The synthesis of these polymers can be achieved through various polymerization techniques, including successive thiol-click reactions. nih.govmdpi.com In this context, a bifunctional monomer containing both a silyl (B83357) group and a thiol or a group reactive towards a thiol is required. While this compound itself may not be a direct monomer, its derivatives could be functionalized to participate in such polymerizations. For instance, conversion of the methyl group of the thioanisole to a thiol-reactive group would generate a suitable monomer. The resulting silane-based poly(thioether)s can exhibit interesting properties, such as unconventional fluorescence, making them promising materials for advanced applications. nih.govmdpi.com The synthesis of hyperbranched polymers containing silane (B1218182) units is another area of active research, offering materials with a high degree of branching and unique characteristics. nih.gov

Protecting Group Strategies and Deprotection Methodologies

In multi-step organic synthesis, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.comnumberanalytics.com The trimethylsilyl group in this compound can be considered a protecting group for a specific position on the aromatic ring. Its removal, or deprotection, is a critical step in many synthetic sequences.

The thioether functionality can also be part of a protecting group strategy. For instance, the thioanisole group itself can be cleaved under reductive conditions. thieme-connect.de Furthermore, the sulfur atom can be oxidized to a sulfoxide, which can then act as a "safety-catch" protecting group. researchgate.net This type of protecting group is stable under certain conditions but can be activated for removal by a specific chemical transformation, such as reduction of the sulfoxide back to the thioether. researchgate.net These strategies provide chemists with a versatile toolbox for the synthesis of complex molecules.

Utilization of the Trimethylsilyl Group as a Protecting Moiety in Alkynes

In the synthesis of complex organic molecules, the protection of reactive functional groups is a fundamental strategy. Terminal alkynes, with their acidic proton, often require protection to prevent unwanted reactions under basic or nucleophilic conditions. The trimethylsilyl (TMS) group is a widely employed protecting group for this purpose due to its straightforward introduction, chemical stability under various conditions, and mild removal (deprotection). wikipedia.orgccspublishing.org.cn

The protection of a terminal alkyne is typically achieved by treating the alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. wikipedia.orgnih.gov This reaction replaces the acidic acetylenic hydrogen with a TMS group, rendering it inert to many reaction conditions. wikipedia.org The steric bulk of the TMS group can also be advantageous, preventing undesired side reactions and influencing the regioselectivity of certain transformations. nih.gov

The utility of TMS-protected alkynes is evident in their application in cross-coupling reactions, such as the Sonogashira, Stille, and Suzuki couplings, and in multicomponent cycloadditions for synthesizing highly substituted heterocyclic systems like pyrroles and triazoles. ccspublishing.org.cnnih.govnih.gov The TMS group's steric and electronic effects play a crucial role in achieving high selectivity in these complex transformations. nih.gov

Deprotection, the removal of the TMS group to regenerate the terminal alkyne, is a critical step and can be accomplished under very mild and selective conditions. nih.govgelest.com This selectivity is a key advantage, allowing for the removal of the TMS group without affecting other protecting groups or sensitive functionalities within the molecule. Common methods for desilylation involve treatment with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or mild basic conditions like potassium carbonate in methanol. nih.govgelest.com The relative ease of hydrolysis of the silicon-carbon bond under these conditions makes the TMS group an ideal temporary shield for the alkyne functionality.

A variety of reagents can be used for the deprotection of TMS-alkynes, with the choice often depending on the other functional groups present in the molecule. researchgate.neteurjchem.com The table below summarizes common deprotection conditions.

Table 1: Selected Reagents and Conditions for Deprotection of Trimethylsilyl-Alkynes

Reagent(s) Solvent(s) Conditions Reference(s)
Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) Mild, room temperature gelest.comresearchgate.net
Potassium carbonate (K₂CO₃) Methanol (MeOH) Mild, basic conditions nih.govgelest.com
Sodium ascorbate (B8700270) / Copper sulfate Ethanol/Water Mild, efficient researchgate.neteurjchem.comresearchgate.net
Fluorosilicic acid (H₂SiF₆) - Acidic conditions wikipedia.org
Potassium fluoride (KF) Dimethylformamide (DMF) Fluoride source researchgate.net

Role in Peptide Synthesis Deprotection and Cleavage Conditions

In solid-phase peptide synthesis (SPPS), particularly when using the tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategy, the final step involves cleaving the synthesized peptide from the resin support and simultaneously removing all side-chain protecting groups. nih.govsigmaaldrich.com This process, typically carried out in strong acidic conditions with trifluoroacetic acid (TFA), generates highly reactive cationic species from the cleaved protecting groups. sigmaaldrich.comresearchgate.net These electrophilic carbocations can cause irreversible damage to sensitive amino acid residues within the peptide, such as tryptophan, methionine, and tyrosine, through side reactions like alkylation. researchgate.netchemicalbook.com

To prevent these deleterious modifications, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com Thioanisole is a widely used scavenger that acts as a soft nucleophile, effectively trapping these reactive cations. chemicalbook.compeptide.com It is particularly recommended during the cleavage of protecting groups like benzyloxycarbonyl (Z), tosyl (Tos), and those on arginine residues (Pmc, Pbf). sigmaaldrich.comchemicalbook.com Thioanisole also helps to prevent the oxidation of methionine residues. chemicalbook.compeptide.com

Silylated compounds and thioanisole are often used together in cleavage reagents to enhance deprotection efficiency. A combination of a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or trimethylsilyl bromide (TMSBr), with thioanisole in TFA creates a potent "hard acid" environment. nih.govrsc.org This mixture accelerates the removal of acid-labile protecting groups, including those on serine, threonine, and aspartic acid, at a much faster rate than using TFA alone. rsc.org The thioanisole in this cocktail functions as a soft base, assisting in the cleavage mechanism and scavenging byproducts. rsc.org

The use of these combined reagents has been demonstrated in the successful synthesis of complex peptides like urotensin II and human endothelin. nih.gov For instance, a two-step procedure can be employed where protecting groups are first removed with a weaker hard acid system like TMSBr-thioanisole/TFA, followed by cleavage from the resin with a stronger acid. nih.gov This strategic approach highlights the critical role of thioanisole and silylating agents in preserving the integrity of complex peptides during the final deprotection stages.

Another scavenger, triisopropylsilane (B1312306) (TIS), which is structurally related to the trimethylsilyl group in its silicon-based nature, is also frequently used. researchgate.netnih.gov TIS functions as a hydride donor, irreversibly reducing the carbocations formed during acidolysis. researchgate.netnih.gov While thioanisole is effective, combinations including TIS or other silanes are often preferred to create robust cleavage cocktails suitable for a wide range of sensitive peptides. sigmaaldrich.compeptide.com

Table 2: Common Components of Peptide Cleavage Cocktails

Component Function Target Residues / Protecting Groups Reference(s)
Trifluoroacetic Acid (TFA) Strong acid Primary cleavage and deprotection agent nih.govsigmaaldrich.comrsc.org
Thioanisole Scavenger (soft nucleophile) Trp, Met, Tyr; Arg(Pmc/Pbf), Z, Tos sigmaaldrich.comchemicalbook.compeptide.comrsc.org
Trimethylsilyl Bromide (TMSBr) Hard acid promoter Enhances deprotection of various groups nih.govpeptide.com
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Hard acid promoter Enhances deprotection of various groups rsc.org
Triisopropylsilane (TIS) Scavenger (hydride donor) Trityl (Trt), Boc, tBu groups sigmaaldrich.comresearchgate.netnih.gov
Water Scavenger General purpose sigmaaldrich.compeptide.com
Phenol Scavenger General purpose sigmaaldrich.compeptide.com
1,2-Ethanedithiol (EDT) Scavenger Trp, Met, Cys sigmaaldrich.compeptide.com

Computational and Theoretical Investigations of 1 Trimethylsilyl 2 Thioanisole Chemistry

Mechanistic Elucidation through Advanced Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving 1-(trimethylsilyl)-2-thioanisole. By modeling the potential energy surface of a reaction, chemists can identify transition states, map reaction pathways, and assess the kinetic and thermodynamic feasibility of proposed mechanistic steps.

Transition State Analysis and Reaction Pathway Mapping

While specific transition state analyses for reactions of this compound are not extensively documented in the literature, computational studies on related systems provide a framework for understanding potential transformations. For instance, theoretical investigations into the reactions of similar organosilicon compounds often involve the mapping of reaction pathways, such as those for silyl (B83357) group migrations or reactions at the sulfur center. These studies typically employ Density Functional Theory (DFT) to locate and characterize the geometry of transition state structures. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state, representing the maximum energy point along the reaction coordinate.

Kinetic and Thermodynamic Parameter Assessment

For a hypothetical reaction involving this compound, such as a desilylation or a reaction at the sulfur atom, DFT calculations could provide the data presented in the table below. These values would be essential in predicting the reaction's spontaneity and the height of the energy barrier that must be overcome.

Table 1: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound

ParameterCalculated Value (kcal/mol)
Activation Energy (ΔG‡)25.3
Enthalpy of Reaction (ΔH)-15.8
Gibbs Free Energy of Reaction (ΔG)-12.5

Note: The values in this table are hypothetical and serve as an illustrative example of the types of parameters that can be obtained from computational studies.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. Computational methods, particularly DFT, allow for a detailed analysis of the molecule's electronic properties, including orbital energies and charge distributions. This information is invaluable for predicting how the molecule will interact with other reagents.

A key aspect of the electronic structure is the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile), while the LUMO's energy and localization suggest its propensity to act as an electron acceptor (electrophile). For this compound, the presence of the electron-donating thioanisole (B89551) group and the electropositive silicon atom will influence the energies and shapes of these orbitals.

Computational studies on a closely related compound, the deprotonated and lithiated complex of 2-trimethylsilylthiophenol, have provided insights into the electronic distribution. nih.gov In this system, DFT calculations at the B3LYP/6-31G(d) level of theory were performed. nih.gov While this is an ionic complex, it can serve as a model to understand the electronic influence of the ortho-substituents. The calculations revealed significant charge localization, which can be extrapolated to predict reactive sites in the neutral this compound.

Table 2: Calculated Electronic Properties of a Model System Related to this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment1.5 D

Note: These values are based on general knowledge of similar aromatic thioethers and silylarenes and are for illustrative purposes.

Characterization and Validation of Reaction Intermediates

The identification and characterization of transient reaction intermediates are often challenging through experimental techniques alone. Computational chemistry provides a means to model and study these fleeting species. For reactions involving this compound, intermediates such as silyl-migrated species, radical ions, or adducts with electrophiles or nucleophiles can be computationally investigated.

A study on the co-complexes of ortho-dilithiated thiophenol and 2-trimethylsilylthiophenol with TMEDA (N,N,N',N'-tetramethylethylenediamine) successfully characterized the resulting structures using both X-ray crystallography and DFT calculations. nih.gov The molecular orbital calculations on the gas-phase complex containing the 2-trimethylsilylthiophenol-derived ligand reproduced the experimental structure with good fidelity. nih.gov This work demonstrates the power of combining experimental and computational methods to validate the structures of complex intermediates. Although this study focused on a lithiated species, the calculated structural parameters provide a valuable reference for understanding the geometry of the parent this compound.

Table 3: Selected Calculated Bond Lengths for a Lithiated 2-Trimethylsilylthiophenol Complex

BondCalculated Bond Length (Å)
C-S1.78
C-Si1.90
Si-C(methyl)1.88

Source: Based on data from Hildebrand et al., Dalton Trans., 2006, 967-974. nih.gov These are representative values from a complex and not of the neutral target compound.

Chemistry of Derivatives and Structural Analogs of 1 Trimethylsilyl 2 Thioanisole

Silylated Aromatic Thioethers with Diverse Substitution Patterns

The core structure of 1-(trimethylsilyl)-2-thioanisole can be modified by introducing various substituents onto the aromatic ring. These modifications can significantly alter the electronic properties and reactivity of the molecule. The synthesis of such derivatives often involves the reaction of a silylated aryl halide with a thiol or the silylation of a pre-existing aromatic thioether. escholarship.orgresearchgate.net The regioselectivity of these reactions is a key consideration, often guided by the directing effects of the substituents already present on the aromatic ring. escholarship.org

For instance, electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution reactions, while electron-donating groups can influence the site of electrophilic attack. researchgate.net The steric and electronic nature of the silyl (B83357) group itself also plays a role in directing these transformations. researchgate.net The synthesis of silane-thioether proligands, such as [SiMe₂H(o-C₆H₄SR)], where 'R' can be varied, demonstrates the preparation of silylated aromatic thioethers that can be used to form transition metal complexes for catalysis. researchgate.net

Table 1: Examples of Silylated Aromatic Thioethers with Varied Substituents

Compound Name Structure Substitution Pattern Key Research Finding
1-Fluoro-4-(trimethylsilyl)benzene 1-Fluoro-4-(trimethylsilyl)benzene Electron-withdrawing fluoro group para to the silyl group. Can undergo nucleophilic aromatic substitution with thiols to generate silylated thioethers. researchgate.net
1-Methoxy-3-(triethylsilyl)benzene 1-Methoxy-3-(triethylsilyl)benzene Electron-donating methoxy (B1213986) group meta to the silyl group. Demonstrates regioselectivity in further aromatic functionalization reactions. escholarship.org
[SiMe₂H(o-C₆H₄SBu)] [SiMe₂H(o-C₆H₄SBu)] Ortho-substituted silyl and thioether groups with an isobutyl substituent on sulfur. Acts as a bidentate proligand for rhodium catalysts in hydrosilylation reactions. researchgate.net

Organosilicon Compounds Featuring Varied Sulfur Linkages

Beyond the simple thioether (C-S-C) linkage, organosilicon compounds can incorporate sulfur in various other bonding arrangements. libretexts.org These alternative linkages impart distinct chemical properties and reactivity to the molecules. The synthesis of these compounds often leverages the reactivity of organosilicon precursors with different sulfur-containing reagents. osti.gov

For example, the oxidation of silylated thioethers can yield the corresponding sulfoxides (C-S(=O)-C) and sulfones (C-S(=O)₂-C). These higher oxidation states of sulfur introduce polarity and the potential for chirality at the sulfur center. quimicaorganica.org Another important class of compounds is silyl-substituted dithianes, which are valuable reagents in organic synthesis for umpolung (polarity inversion) of carbonyl compounds. quimicaorganica.org Furthermore, compounds with direct silicon-sulfur bonds (silanethiols, R₃Si-SH) or disulfides containing silyl groups offer alternative reactive handles for synthetic transformations. libretexts.org

Table 2: Organosilicon Compounds with Diverse Sulfur Linkages

Linkage Type General Structure Example Compound Synthetic Utility
Sulfoxide (B87167) R-S(=O)-R' Phenyl trimethylsilylmethyl sulfoxide Precursor for α-hydroxy ketones. youtube.com
Sulfone R-S(=O)₂-R' Phenylsulfonyl(trimethylsilyl)methane Used in Julia olefination reactions. youtube.com
Dithiane Dithiane 2-Trimethylsilyl-1,3-dithiane Acts as a masked acyl anion for C-C bond formation. quimicaorganica.org
Disulfide R-S-S-R' Bis(trimethylsilyl) disulfide Reagent for introducing sulfur into organic molecules. libretexts.org

Chiral Variants and Exploration of Stereochemical Properties

The introduction of chirality into silylated thioether structures opens up avenues for asymmetric synthesis and catalysis. Chirality in these molecules can arise from several sources: a stereogenic silicon center, a stereogenic sulfur center (in sulfoxides), or planar chirality due to restricted rotation in a suitably substituted aromatic system. rsc.orgnih.gov

The synthesis of enantiomerically enriched chiral organosilicon compounds has been achieved through methods like transition metal-catalyzed stereoselective C-H activation and silylation. rsc.org Similarly, the asymmetric oxidation of prochiral thioethers is a well-established method for producing chiral sulfoxides. nih.gov These chiral compounds are not only valuable as synthetic intermediates but also as chiral ligands for transition metal catalysts and as organocatalysts themselves. The stereochemical properties of these compounds are crucial for their application in asymmetric transformations, where they can induce high levels of enantioselectivity. nih.govnih.gov

Table 3: Examples of Chiral Silylated Sulfur Compounds

Compound Type Source of Chirality Synthetic Approach Potential Application
Silicon-Stereogenic Silane (B1218182) Tetra-substituted silicon atom Asymmetric C-H silylation Chiral building blocks in synthesis. rsc.org
Chiral Sulfoxide Pyramidal sulfur atom Asymmetric oxidation of thioether Chiral auxiliaries and ligands. nih.gov
Planar Chiral Ferrocenyl Thioether Planar chirality of the ferrocene (B1249389) backbone Diastereoselective functionalization Ligands in asymmetric catalysis.
Chiral BINAM-derived Sulfides Axial chirality Synthesis from chiral precursors Catalysts for enantioselective selenocyclization. nih.gov

Application of Silicon-Sulfur Reagents in Organic Synthesis Beyond the Title Compound

Reagents containing both silicon and sulfur moieties are versatile tools in modern organic synthesis, extending far beyond the chemistry of a single compound. osti.gov These reagents can act as sources of silyl groups, sulfur nucleophiles, or masked functional groups. The interplay between the silicon and sulfur atoms often enables unique reactivity. pageplace.de

For example, silyl-substituted sulfur ylides are used in the epoxidation of aldehydes and ketones. youtube.com The reaction of silyl-substituted dithianes with electrophiles is a powerful method for constructing complex carbonyl compounds. quimicaorganica.org Furthermore, silicon-containing reagents are instrumental in the preparation of a wide array of organic sulfur compounds that might otherwise be difficult to access. osti.gov The hydrosilylation reaction, catalyzed by transition metals, is a key method for creating carbon-silicon bonds, and the presence of a sulfur functionality elsewhere in the molecule can influence the outcome of these reactions. nih.govyoutube.com

Table 4: Applications of Silicon-Sulfur Reagents in Organic Synthesis

Reagent Type Reaction Product Type Significance
Silyl-substituted Sulfur Ylide Reaction with ketones Epoxides Efficient conversion of carbonyls to epoxides. youtube.com
2-Silyl-1,3-dithiane Deprotonation and reaction with electrophile Ketones (after hydrolysis) Umpolung strategy for carbonyl synthesis. quimicaorganica.org
Silyl Thioethers Metal-catalyzed cross-coupling Aryl thioethers Construction of C-S bonds. researchgate.net
Thiol-Ene Coupling with Silanes Radical or base-catalyzed addition Organofunctional silanes Efficient and atom-economical synthesis of functionalized silanes. nih.gov

Perspectives and Future Research Directions in Silylated Thioanisole Chemistry

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of silylated thioanisoles is moving beyond classical methods towards more efficient and selective catalytic approaches. A significant area of development is the direct C-H silylation of thioanisole (B89551) derivatives, which avoids the need for pre-functionalized substrates.

Recent advancements in catalysis offer promising avenues:

Transition-Metal Catalysis: Iridium-based catalytic systems have shown remarkable efficacy in the silylation of five-membered heteroarenes like thiophenes. escholarship.org These catalysts, often paired with specialized ligands such as phenanthroline or pyridyl-imidazoline, can achieve high regioselectivity based on steric factors, functionalizing the most accessible C-H bonds. escholarship.org The application of similar iridium or rhodium complexes to thioanisole could enable direct ortho-silylation with high precision. escholarship.org

Nickel/Copper Co-catalysis: A dual catalytic system using nickel and copper has been effective for the silylation of C-O electrophiles, such as those derived from phenols. chem-station.com This methodology, which proceeds via C-O bond cleavage, could be adapted for thioanisole derivatives, providing a novel route to C-Si bond formation. chem-station.com

Rare-Earth Metal Catalysis: Metallocene complexes of rare-earth metals, such as yttrium, have emerged as catalysts for the C-H silylation of aromatic heterocycles. researchgate.net Density functional theory (DFT) calculations suggest that for thioanisole, electronic effects are dominant, favoring C-H activation at the more negatively charged positions. acs.org This offers a complementary strategy to sterically controlled methods.

These emerging catalytic systems are summarized in the table below.

Catalytic SystemMetal(s)Key FeaturesPotential Application to Thioanisole
Iridium-LigandIrHigh steric regioselectivityDirect ortho-C-H silylation
Nickel/CopperNi/CuC-O bond cleavageSilylation of functionalized thioanisole precursors
Rare-Earth MetalloceneYElectronically controlled regioselectivityComplementary C-H silylation strategies

Future work will likely focus on expanding the substrate scope of these catalysts, improving their turnover numbers, and developing enantioselective variants for the synthesis of chiral silylated thioanisoles.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The presence of both a silyl (B83357) group and a thioether on the same aromatic ring in 1-(trimethylsilyl)-2-thioanisole suggests a rich and underexplored reactivity profile. The trimethylsilyl (B98337) group can act as a removable directing group or a precursor to other functionalities, while the thioether can be oxidized or participate in rearrangements.

Aryne-Mediated Transformations: The 2-(trimethylsilyl)aryl triflate moiety is a well-established precursor for the generation of arynes. This reactivity has been harnessed in transformations such as the aryne-induced researchgate.netacs.org Stevens rearrangement of allylthioethers to produce functionalized β-keto arylthioethers. acs.org Applying this concept, this compound could serve as a precursor for ortho-thioanisole aryne, enabling novel annulation and cycloaddition reactions.

Aromatic Pummerer-Type Reactions: The classical Pummerer reaction involves the transformation of a sulfoxide (B87167) into an α-acyloxy thioether. An unconventional variant, the aromatic Pummerer reaction, allows for the nucleophilic functionalization of the aromatic ring, which is conceptually opposite to traditional electrophilic aromatic substitution. acs.orgnih.gov Oxidation of the sulfur center in this compound to the corresponding sulfoxide could set the stage for such transformations, where the trimethylsilyl group could influence the regioselectivity of the nucleophilic attack. nih.gov

C-S Bond Transformations: Research into unexpected C-S bond transformations, such as those involving sulfonylhydrazides to form aryl-benzyl sulfones, highlights the dynamic nature of organosulfur chemistry. researchgate.net The unique electronic environment of this compound may facilitate novel C-S bond cleavage and formation pathways under specific catalytic conditions, leading to previously inaccessible molecular scaffolds.

Integration into Cascading Reactions and Multi-Component Systems

The efficiency of modern organic synthesis is greatly enhanced by cascading reactions and multi-component reactions (MCRs), which allow for the construction of complex molecules in a single pot. nih.govmdpi.com Silylated thioanisoles are promising candidates for integration into these sophisticated reaction sequences.

Sulfa-Michael Addition Cascades: The sulfa-Michael addition is a key reaction for forming C-S bonds and can initiate powerful cascade sequences to build chiral sulfur-containing compounds. researchgate.net this compound, after conversion to the corresponding thiol, could serve as a nucleophile in such cascades. The silyl group could act as a strategic placeholder, to be functionalized in a later step of the sequence.

MCRs Involving Sulfur Ylides: Sulfur ylides are versatile intermediates in organic synthesis, participating in cyclopropanations and cascade reactions to form complex heterocyclic systems. mdpi.com It is conceivable that this compound could be converted into a corresponding sulfur ylide. This silylated ylide could then participate in MCRs, with the silicon moiety influencing the stability, reactivity, and stereochemical outcome of the transformations. mdpi.com

Diversity-Oriented Synthesis: MCRs are a cornerstone of diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules. beilstein-journals.orgmdpi.com By designing MCRs that incorporate a silylated thioanisole building block, it would be possible to generate novel molecular scaffolds containing both sulfur and silicon, elements known to impart valuable properties in medicinal chemistry and materials science.

Potential for Development of New Functional Materials and Biomolecules

The unique structural and electronic properties of this compound and related compounds make them attractive building blocks for the synthesis of advanced functional materials and complex biomolecules.

Precursors to Functional Polymers: Thioanisole derivatives have been used in the synthesis of monomers for ring-opening polymerization to create functional biodegradable polymers. rsc.org The introduction of a trimethylsilyl group offers a handle for further modification, either on the monomer or as a site for post-polymerization functionalization, allowing for the fine-tuning of material properties like thermal stability, hydrophobicity, and mechanical strength. rsc.org

Building Blocks for Enediyne Synthesis: Ortho-functionalized thioanisoles, derived from silylated precursors, are key intermediates in the synthesis of diiodoheteroindenes. rsc.org These diiodo compounds can be further elaborated through cross-coupling reactions to construct unsymmetrically substituted enediynes, a class of compounds with significant potential in materials science and as anticancer agents. rsc.org

Reagents in Peptide Synthesis: Thioanisole is a widely used scavenger in peptide synthesis, particularly during the cleavage of protecting groups with strong acids like trifluoroacetic acid (TFA). jst.go.jp The combination of trimethylsilyl bromide (TMSBr) and thioanisole in TFA has been shown to be a potent reagent for cleaving benzyl-type protecting groups while minimizing side reactions. jst.go.jp The specific properties of this compound could be explored to develop new, more efficient, or selective deprotection cocktails for solid-phase peptide synthesis.

The potential applications are summarized below.

Application AreaRole of Silylated ThioanisolePotential Outcome
Polymer ChemistryMonomer precursorFunctional biodegradable polymers with tunable properties
Materials ScienceIntermediate for heteroindenesNovel enediyne-based materials and therapeutics
Peptide SynthesisComponent of deprotection reagentsMore efficient and selective cleavage of protecting groups

The continued investigation into the chemistry of this compound and its derivatives is set to provide a host of new tools and molecular entities for chemists across various disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Trimethylsilyl)-2-thioanisole, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : React thioanisole with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (Et3_3N) in anhydrous tetrahydrofuran (THF). Monitor progress via thin-layer chromatography (TLC) and isolate the product via column chromatography .
  • Route 2 : Use trimethylsilyl triflate (TMSOTf) as a silylating agent under inert conditions. Optimize by adjusting reaction time (3–7 days) and temperature (room temperature vs. reflux). Yield improvements (up to 85%) are achievable by controlling stoichiometry and solvent purity .
  • Troubleshooting : Low yields may arise from moisture sensitivity; ensure rigorous drying of solvents and glassware.

Q. How should this compound be stored to ensure stability, and what are the critical factors affecting its degradation?

  • Methodology :

  • Store under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis of the trimethylsilyl group. Use amber vials to limit light exposure .
  • Degradation is accelerated by humidity and elevated temperatures. Perform periodic 1^1H NMR analysis to monitor purity; detect hydrolysis by observing free thioanisole peaks (~2.5 ppm for methyl groups) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodology :

  • GC-MS : Use trimethylsilyl (TMS) derivatization protocols for volatile analysis. Compare retention times and fragmentation patterns with authentic standards .
  • NMR : 29^{29}Si NMR is critical for confirming silyl group integrity (δ ≈ 10–20 ppm for TMS). 1^1H/13^{13}C NMR should resolve aromatic and methyl signals .
  • Elemental Analysis : Validate molecular formula (C10_{10}H16_{16}SSi) with ≤0.3% error margins .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • The TMS group acts as a protecting group for thiols, reducing nucleophilic attack at sulfur. To study reactivity:

Perform kinetic studies under varying nucleophiles (e.g., Grignard reagents, alkoxides).

Compare reaction rates with unprotected thioanisole using 1^1H NMR or LC-MS .

  • Contradictions : TMS may sterically hinder reactions; use computational modeling (DFT) to assess steric/electronic effects .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, MS) when analyzing derivatives of this compound?

  • Methodology :

  • Isotopic Labeling : Synthesize 13^{13}C- or 2^{2}H-labeled analogs to clarify ambiguous NMR signals .
  • High-Resolution MS : Resolve isobaric interferences (e.g., C10_{10}H16_{16}SSi vs. C9_{9}H14_{14}S2_2Si) with ≤1 ppm mass accuracy .
  • X-ray Crystallography : Confirm stereochemistry if crystalline derivatives are obtainable .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Accelerated Degradation Studies :

Prepare buffered solutions (pH 2–12) and incubate at 25–60°C.

Quantify degradation products (e.g., thioanisole) via HPLC-UV at 254 nm .

  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.